Nazartinib S-enantiomer

Stereochemistry EGFR T790M Chiral pharmacology

Nazartinib S-enantiomer (EGF816 S-enantiomer) is the stereochemically defined, less active enantiomer of Nazartinib. Essential for rigorous experimental validation, it serves as a critical negative control to discriminate stereospecific EGFR target engagement from off-target effects. Avoid racemic mixtures or active R-enantiomer for mechanistic studies. This high-purity compound ensures reproducibility in kinase assays, cellular models, and ADME/PK profiling.

Molecular Formula C26H31ClN6O2
Molecular Weight 495.0 g/mol
Cat. No. B1139172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNazartinib S-enantiomer
Molecular FormulaC26H31ClN6O2
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl
InChIInChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1
InChIKeyIOMMMLWIABWRKL-OEMHODTASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nazartinib S-enantiomer: Stereochemically Defined Less Active Enantiomer of the Third-Generation EGFR Inhibitor Nazartinib


Nazartinib S-enantiomer (EGF816 S-enantiomer, CAS 1508256-20-9) is the S-stereoisomer of Nazartinib, a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor [1]. This compound is explicitly characterized as the less active enantiomer relative to its R-counterpart (Nazartinib, CAS 1508250-71-2), which possesses potent inhibitory activity against activating mutations (L858R, ex19del) and the T790M resistance mutation [2]. The well-defined stereochemical inactivity of the S-enantiomer renders it a critical negative control and a tool for investigating stereospecific binding interactions in EGFR-targeted research.

Why Nazartinib S-enantiomer Cannot Be Substituted by Racemic or Active Nazartinib in Research


Substitution of Nazartinib S-enantiomer with racemic mixtures or the active R-enantiomer (Nazartinib) is scientifically invalid due to pronounced stereospecific activity differences. The chiral azepane ring of Nazartinib dictates its binding affinity; the (R)-stereochemistry is critical for potent inhibition of mutant EGFR, while the (S)-enantiomer exhibits markedly reduced activity . In vitro assays confirm that Nazartinib (the R-enantiomer) potently inhibits mutant EGFR cell lines with nanomolar IC50 values (e.g., 4 nM in H1975, 6 nM in H3255, 2 nM in HCC827) . In contrast, the S-enantiomer is consistently described as the 'less active' form, with its diminished potency serving as a deliberate control for target engagement studies . Therefore, any experimental design requiring a stereochemically inert comparator or a probe for off-target effects cannot interchangeably use the active enantiomer or a racemate, making the procurement of the pure S-enantiomer essential for rigorous scientific validation.

Quantitative Differentiation Evidence for Nazartinib S-enantiomer vs. Active Enantiomer


Stereochemical Control of Mutant EGFR Inhibition: S- vs. R-Enantiomer Activity

Nazartinib S-enantiomer is the less active stereoisomer of Nazartinib. While the active R-enantiomer (Nazartinib) exhibits potent, low-nanomolar inhibitory activity across multiple EGFR mutant cell lines, the S-enantiomer's activity is significantly attenuated . This stereospecific loss of function is consistent with the requirement of (R)-stereochemistry at the azepane ring for optimal binding to the EGFR active site .

Stereochemistry EGFR T790M Chiral pharmacology

Biochemical Target Engagement: S-Enantiomer as a Tool for Assessing Non-Specific Binding

The active R-enantiomer of Nazartinib demonstrates a Ki of 31 nM and a Kinact of 0.222 min⁻¹ against recombinant EGFR(L858R/T790M) kinase domain, confirming its potent and irreversible binding mechanism [1]. While vendor descriptions for the S-enantiomer do not report an independent Ki value, it is universally designated as the 'less active' enantiomer . This established differential activity profile allows the S-enantiomer to serve as an ideal control in biochemical assays to discriminate between covalent target modification and non-specific protein binding or assay interference.

Biochemical assay Kinase inhibition Target engagement

Physicochemical Equivalence with Divergent Activity: A Probe for Stereospecific Interactions

Nazartinib S-enantiomer shares identical molecular weight (495.02 g/mol), molecular formula (C26H31ClN6O2), and predicted physicochemical properties (e.g., pKa 11.38±0.43, density 1.28±0.1 g/cm³) with the active R-enantiomer [1]. It also exhibits comparable solubility in DMSO (50 mg/mL) and similar storage requirements (-20°C) . Despite these identical physical characteristics, the S-enantiomer's biological activity is markedly lower. This unique combination makes it an indispensable tool for studies aimed at decoupling stereochemistry from bulk physicochemical effects in cellular uptake, distribution, and metabolism.

Physicochemical properties Stability Formulation

Key Research Applications for Nazartinib S-enantiomer in EGFR-Targeted Drug Discovery


Negative Control in Mutant EGFR Cellular Assays

In cellular models of EGFR-mutant NSCLC (e.g., H1975, H3255, HCC827), Nazartinib S-enantiomer serves as a stereochemically matched negative control. While the active R-enantiomer potently inhibits cell proliferation and EGFR phosphorylation at low nanomolar concentrations, the S-enantiomer's significantly lower activity allows researchers to attribute observed phenotypic effects directly to on-target EGFR inhibition rather than off-target or non-specific cellular responses . This is critical for validating the mechanism of action of Nazartinib or novel analogs.

Control for Covalent Binding and Target Engagement Assays

Nazartinib's therapeutic effect relies on covalent, irreversible binding to Cys797 of mutant EGFR. In biochemical target engagement studies using recombinant EGFR(L858R/T790M) kinase domain, the S-enantiomer provides an essential control to discriminate true covalent adduction from non-specific protein labeling or assay interference [1]. Its use ensures that observed covalent modifications are stereospecific and target-driven.

Investigating Stereospecificity in ADME/PK Studies

For absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiling, Nazartinib S-enantiomer enables investigation of stereospecific metabolic pathways. Given its identical lipophilicity and molecular weight to the active enantiomer [2], any observed divergence in metabolic stability, clearance, or tissue distribution between the two enantiomers can be directly attributed to stereochemical recognition by metabolic enzymes or transporters, rather than bulk physicochemical differences.

Quote Request

Request a Quote for Nazartinib S-enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.